molecular formula C9H12OSi B1316097 Furan-3-ylethynyltrimethylsilane CAS No. 465521-19-1

Furan-3-ylethynyltrimethylsilane

Cat. No.: B1316097
CAS No.: 465521-19-1
M. Wt: 164.28 g/mol
InChI Key: YTKPUDNQUBDSHF-UHFFFAOYSA-N
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Description

Furan-3-ylethynyltrimethylsilane: is an organosilicon compound with the molecular formula C9H12OSi . It features a furan ring attached to an ethynyl group, which is further bonded to a trimethylsilane group. This compound is known for its versatility in organic synthesis and its role as a reagent in various chemical reactions .

Biochemical Analysis

Biochemical Properties

Furan-3-ylethynyltrimethylsilane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in oxidative processes involving lipids and proteins, which can lead to toxic effects in certain conditions . The compound’s interactions with biomolecules are primarily driven by its furan ring and ethynyl group, which facilitate binding and reactivity.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can enhance oxidative stress, leading to potential damage in hepatic cells and other tissues . Additionally, its prolonged presence in cells can disrupt normal cellular functions and contribute to metabolic disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can inhibit or activate enzymes, leading to changes in gene expression and cellular metabolism. Its furan ring is particularly reactive, allowing it to form covalent bonds with nucleophiles in proteins and enzymes . This reactivity underlies its ability to modulate biochemical pathways and exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound can degrade over time, leading to a decrease in its efficacy and potential accumulation of toxic byproducts . Long-term exposure to the compound in vitro and in vivo has been associated with adverse effects on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can become toxic and cause adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on animal health.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism primarily occurs in the liver, where it undergoes oxidative degradation . This process can lead to the formation of reactive metabolites that contribute to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance its reactivity and impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-3-ylethynyltrimethylsilane typically involves a multi-step process:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with optimization for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Furan-3-ylethynyltrimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilane group can be replaced by other functional groups under appropriate conditions.

    Addition Reactions: The ethynyl group can participate in addition reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate can oxidize the furan ring.

    Reduction: Hydrogenation reactions can reduce the ethynyl group to an ethyl group.

    Substitution: Halogenating agents can introduce halogens into the furan ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid derivatives .

Scientific Research Applications

Furan-3-ylethynyltrimethylsilane is extensively employed in diverse scientific research pursuits:

Comparison with Similar Compounds

  • 3-Ethynylthiophene
  • 3-Bromofuran
  • 3-Methylbenzothiophene
  • 3-[(Trimethylsilyl)ethynyl]thiophene
  • 4-[(Trimethylsilyl)ethynyl]aniline
  • 2-Ethynylpyridine

Uniqueness: Furan-3-ylethynyltrimethylsilane is unique due to its combination of a furan ring with an ethynyl group and a trimethylsilane group. This structure imparts specific reactivity and properties that are valuable in organic synthesis and material science .

Properties

IUPAC Name

2-(furan-3-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OSi/c1-11(2,3)7-5-9-4-6-10-8-9/h4,6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKPUDNQUBDSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584479
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

465521-19-1
Record name [(Furan-3-yl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furan-3-ylethynyltrimethylsilane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred and cooled (−78° C.) solution of the dibromofuran 10 (2.0 g, 7.9 mmol) in THF (20 mL) was added 1.6 M n-BuLi in hexane (10.2 mL, 16.3 mmol) over 3 min. After 1 h the cooling bath bath was removed and the mixture allowed to warm to r.t. Following a further 1.5 h the mixture was cooled back to −78° C. and then TMSCl (3.0 mL, 23.8 mmol) was added dropwise. The mixture was allowed to gradually warm up to r.t. After 19 h the mixture was poured into ice-cold Et2O-saturated aqueous NaHCO3 solution. The organic layer was separated and the aqueous layer extracted with Et2O (2×). The combined organic solutions were dried (MgSO4), filtered and concentrated to afford the crude acetylene 11 (1.83 g) as a yellow oil. This material was used in the next step without purification. 1H NMR (400 MHz; CDCl3) inter alia δ 0.23 (s, 9H), 6.44 (m, 1H), 7.34(m, 1H) and 7.63 (m, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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